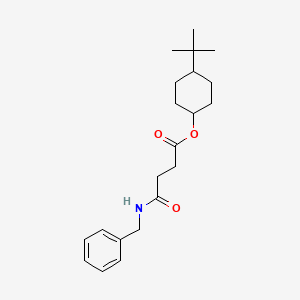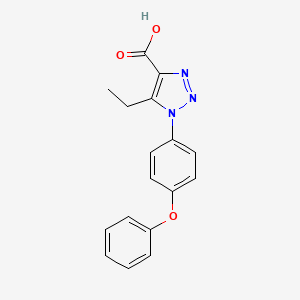![molecular formula C45H83N3O13 B12497522 (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid](/img/structure/B12497522.png)
(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including tert-butoxy, oxo, and ethoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions such as esterification, amidation, and etherification. Each step requires specific reaction conditions, including temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between different functional groups and biological molecules. It can serve as a model compound for investigating enzyme-catalyzed reactions or protein-ligand binding.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a precursor for manufacturing specialty chemicals, polymers, or advanced materials. Its functional groups allow for further chemical modifications to tailor its properties for specific uses.
Mécanisme D'action
The mechanism of action of (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid depends on its interactions with molecular targets. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent bonding with specific amino acid residues in proteins. The compound’s functional groups play a crucial role in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)propanoic acid
- (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)butanoic acid
Uniqueness
The uniqueness of (2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid lies in its specific combination of functional groups and molecular structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C45H83N3O13 |
|---|---|
Poids moléculaire |
874.2 g/mol |
Nom IUPAC |
2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C45H83N3O13/c1-44(2,3)60-42(54)24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-39(50)48-37(43(55)61-45(4,5)6)25-26-38(49)46-27-29-56-31-33-58-35-40(51)47-28-30-57-32-34-59-36-41(52)53/h37H,7-36H2,1-6H3,(H,46,49)(H,47,51)(H,48,50)(H,52,53) |
Clé InChI |
WFSAVPRDBQIQAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12497444.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)

![(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B12497465.png)
![[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12497470.png)
![4-(3-Cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B12497479.png)

![2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12497491.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12497496.png)

![3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12497511.png)

